4-(Triphenylphosphonio)butane-1-sulfonate
Overview
Description
“4-(Triphenylphosphonio)butane-1-sulfonate” is a chemical compound with the empirical formula C22H23O3PS . It is used as a reactant for the synthesis of sulfonyl-functionalized ionic liquids .
Molecular Structure Analysis
The molecular weight of “this compound” is 398.46 g/mol . The InChI string representation of its structure is InChI=1S/C22H23O3PS/c23-27(24,25)19-11-10-18-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,12-17H,10-11,18-19H2
.
Chemical Reactions Analysis
“this compound” is suitable for various types of reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 398.5 g/mol, a computed XLogP3-AA of 4.1, no hydrogen bond donors, three hydrogen bond acceptors, seven rotatable bonds, an exact mass of 398.11055276 g/mol, a monoisotopic mass of 398.11055276 g/mol, a topological polar surface area of 65.6 Ų, a heavy atom count of 27, and a formal charge of 0 .
Scientific Research Applications
Nanosized Catalysts in Organic Synthesis
4-(Triphenylphosphonio)butane-1-sulfonate has been utilized in the development of novel nanosized catalysts for organic synthesis. For instance, (Goli-Jolodar, Shirini, & Seddighi, 2016) described the synthesis of a nano-sized N-sulfonic acid catalyst using this compound, which significantly enhanced the yield and speed of organic reactions such as the synthesis of hexahydroquinolines.
Antimicrobial Applications
The antimicrobial properties of derivatives of this compound have been studied. For instance, Fadda, El-Mekawy, & AbdelAal (2016) synthesized and evaluated several derivatives for their antimicrobial and antifungal activities, finding that some compounds, such as 4-(4-carboxypyridinium-1-yl)butane-1-sulfonate, demonstrated high activity against various bacteria and fungi (Fadda, El-Mekawy, & AbdelAal, 2016).
Solubility Studies and Phase Equilibria
The solubility of zwitterions, including compounds related to this compound, in water has been investigated. Zawadzki & Królikowska (2018) synthesized various zwitterionic compounds and analyzed their solubility and phase behavior in aqueous systems, providing insights into their potential applications in different scientific fields (Zawadzki & Królikowska, 2018).
Catalysis in Organic Synthesis
Various sulfonic acid derivatives, including those related to this compound, have been used as catalysts in the synthesis of organic compounds. Research by Khaligh (2015) demonstrated the efficiency of such catalysts in the synthesis of pyrano[4,3-b]pyran derivatives, highlighting their high yield, clean reaction, and reusability (Khaligh, 2015).
Oxidation Reactions in Organic Chemistry
1,4-Bis(triphenyl phosphonium)butane peroxodisulfate, a compound related to this compound, has been synthesized and used as a reagent for oxidation reactions. It has been found effective in converting alkyl benzenes to acylbenzenes with high yields, indicating its potential in organic synthesis (Badri, Adlu, & Mohammadi, 2015).
Ionic Liquids as Dual Solvent-Catalysts
The reaction of triphenylphosphine with cyclic sultones, including compounds related to this compound, has led to the development of novel ionic liquids that function as solvent-catalysts. These ionic liquids have been applied in various organic reactions, such as Fischer esterification and alcohol dehydrodimerization, offering a combination of solid acid catalyst stability and high liquid acid activity (Cole et al., 2002).
Multicomponent Reaction Catalysis
Derivatives of this compound have been used as catalysts in multicomponent reactions. For example, 4-(1-Imidazolium) butane sulfonate has shown effectiveness in synthesizing imidazoles through multicomponent condensation, offering advantages such as high yields and eco-friendly conditions (Rahman et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be a reactant for the synthesis of sulfonyl-functionalized ionic liquids .
Mode of Action
It is known to be a ligand suitable for various coupling reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .
Biochemical Pathways
Its use in the synthesis of sulfonyl-functionalized ionic liquids suggests it may play a role in the biochemical pathways related to these compounds .
Result of Action
Its role as a reactant in the synthesis of sulfonyl-functionalized ionic liquids suggests it may contribute to the properties and functions of these compounds .
properties
IUPAC Name |
4-triphenylphosphaniumylbutane-1-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23O3PS/c23-27(24,25)19-11-10-18-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,12-17H,10-11,18-19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQKXPDRWYNUGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCS(=O)(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23O3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465993 | |
Record name | 4-(Triphenylphosphonio)butane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
164982-05-2 | |
Record name | 4-(Triphenylphosphonio)butane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triphenyl-(4-sulfo-butyl)-phosphonium inner salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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